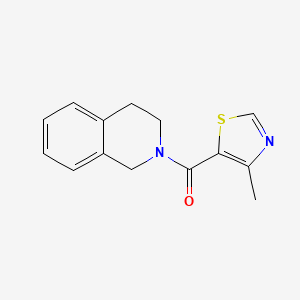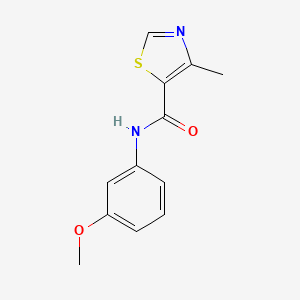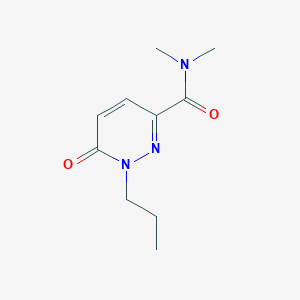
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as MK-447, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent inhibitory activity against certain enzymes.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of various other diseases such as diabetes, hypertension, and inflammation.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, this compound can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against certain enzymes. This makes it an ideal compound for studying the mechanisms of action of these enzymes and for developing new therapies that target these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like all synthetic compounds, this compound may have adverse effects on cells and tissues, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. One of the most promising areas of research is in the development of new therapies for cancer. By studying the mechanisms of action of this compound, researchers may be able to develop new drugs that are more effective and less toxic than current cancer therapies. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes, hypertension, and inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography. The synthesis of this compound has been well-documented in the literature and is considered to be relatively straightforward.
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAEDJXYZMRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

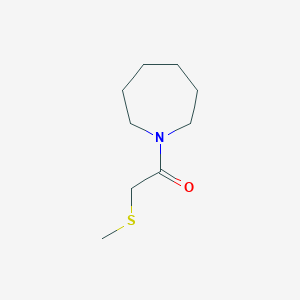
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

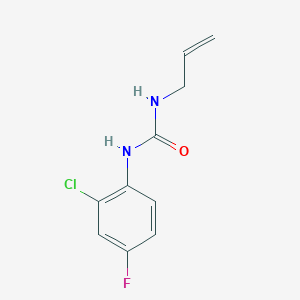
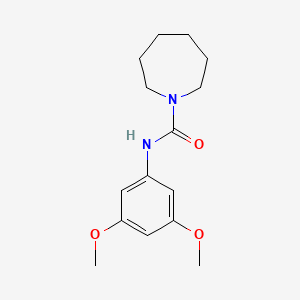
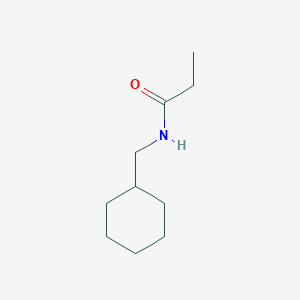
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
